molecular formula C10H18O3 B14499297 7-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol CAS No. 63917-44-2

7-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol

Cat. No.: B14499297
CAS No.: 63917-44-2
M. Wt: 186.25 g/mol
InChI Key: UAQKIPJONOLNJD-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro(45)decane-3-methanol is an organic compound with the molecular formula C9H16O2 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol typically involves the cyclization of keto diols. One common method includes the reaction of a suitable ketone with ethylene glycol under acidic conditions to form the spiroketal structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol stands out due to its specific substitution pattern and the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

63917-44-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-methoxy-7-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O3/c1-8-4-3-5-10(6-8)12-7-9(11-2)13-10/h8-9H,3-7H2,1-2H3

InChI Key

UAQKIPJONOLNJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)OCC(O2)OC

Origin of Product

United States

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